BenchChemオンラインストアへようこそ!

SIRT-IN-3

Sirtuin Enzymology Enzyme Inhibition Biochemical Screening

SIRT-IN-3 (CAS 1211-19-4) is the definitive tool for graded SIRT1 inhibition. Unlike EX-527 (potent, IC50 0.1-1 μM) or pan-inhibitors, SIRT-IN-3 provides a distinct 17 μM potency with defined 4-fold/14-fold selectivity over SIRT2/SIRT3. This unique profile enables partial target engagement and quantifiable isoform inhibition—critical for p53 acetylation studies (validated in HCT116 cells) and dose-response experiments where complete SIRT1 suppression confounds phenotype. With a low molecular weight (212.25 g/mol) and high DMSO solubility (≥125 mg/mL), SIRT-IN-3 minimizes precipitation artifacts in HTS and microfluidic applications. Choose SIRT-IN-3 when experimental design demands predictable, tunable sirtuin modulation.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 1211-19-4
Cat. No. B173500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT-IN-3
CAS1211-19-4
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16)
InChIKeyJKWQUMKCVDUICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT-IN-3 (CAS 1211-19-4) 2-Anilinobenzamide SIRT1 Inhibitor Chemical Procurement Guide


SIRT-IN-3 (CAS 1211-19-4) is a small-molecule 2-anilinobenzamide derivative that acts as a sirtuin inhibitor [1]. It exhibits an IC50 of 17 μM against SIRT1 in enzymatic assays and demonstrates 4-fold and 14-fold selectivity over SIRT2 and SIRT3, respectively (IC50 values of 74 μM and 235 μM) [1]. The compound is a cell-permeable tool that induces p53 acetylation at concentrations of 30-300 μM over 8 hours in HCT116 colon cancer cells [1]. Its relatively modest potency and defined isoform selectivity profile distinguish it from both high-affinity SIRT1 inhibitors and pan-sirtuin inhibitors, positioning it as a valuable reference compound for probing sirtuin biology where partial target engagement is required.

SIRT-IN-3 Procurement: Why Chemical Substitution with Pan-SIRT Inhibitors or High-Affinity SIRT1 Ligands Risks Experimental Failure


Sirtuin inhibitors span a wide range of potency and selectivity profiles, and simply substituting SIRT-IN-3 with another commercial SIRT1 inhibitor (e.g., EX-527) or a pan-sirtuin inhibitor (e.g., nicotinamide, sirtinol) will produce fundamentally different experimental outcomes. EX-527 is a potent SIRT1 inhibitor with an IC50 of 0.1-1 μM and >200-fold selectivity [1], whereas SIRT-IN-3 is a modest inhibitor (IC50 17 μM) with only 4- to 14-fold selectivity over SIRT2 and SIRT3 [2]. This lower affinity may be critical for studies requiring partial SIRT1 inhibition to avoid complete target suppression or off-target effects at higher concentrations. Conversely, nicotinamide and sirtinol are weak pan-inhibitors that lack SIRT1 selectivity [1]. Using an uncharacterized generic sirtuin inhibitor in place of SIRT-IN-3 introduces unpredictable dose-response relationships and confounds isoform-specific interpretations. The quantitative evidence below demonstrates precisely why SIRT-IN-3 occupies a unique niche that cannot be adequately replaced by other in-class compounds.

SIRT-IN-3 Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparator Evidence for SIRT1 Inhibitor Selection


SIRT1 Inhibitory Potency (IC50): SIRT-IN-3 vs. Standard Pan-Sirtuin Inhibitors

SIRT-IN-3 inhibits SIRT1 with an IC50 of 17 μM in an in vitro enzymatic assay [1]. In cross-study comparison, this potency is superior to the pan-sirtuin inhibitor nicotinamide, which exhibits a reported IC50 range of 50-100 μM against SIRT1 [2]. SIRT-IN-3 is also more potent than sirtinol, another pan-sirtuin inhibitor, which has an IC50 range of 37-131 μM for SIRT1 [2]. However, SIRT-IN-3 is significantly less potent than the selective SIRT1 inhibitor EX-527 (IC50 0.1-1 μM) [2].

Sirtuin Enzymology Enzyme Inhibition Biochemical Screening

SIRT1 Isoform Selectivity: SIRT-IN-3 vs. High-Potency SIRT1 Inhibitor EX-527

SIRT-IN-3 inhibits SIRT2 and SIRT3 with IC50 values of 74 μM and 235 μM, respectively, yielding 4-fold and 14-fold selectivity for SIRT1 [1]. In contrast, the high-potency SIRT1 inhibitor EX-527 (Selisistat) displays >200-fold selectivity for SIRT1 over SIRT2 and SIRT3, with reported IC50 values of 19.6 μM and 48.7 μM for SIRT2 and SIRT3, respectively .

Isoform Selectivity SIRT2 SIRT3 Off-target Profiling

Cellular Target Engagement: SIRT-IN-3 Induces p53 Acetylation at Defined Concentrations

SIRT-IN-3 (Compound 7 in the original publication) induces dose-dependent p53 acetylation in HCT116 human colon cancer cells. At concentrations of 30-300 μM for 8 hours, the compound causes accumulation of acetylated p53, a direct readout of SIRT1 inhibition in a cellular context [1]. This cellular activity confirms that the modest in vitro enzymatic potency translates to measurable target engagement in living cells, albeit at relatively high micromolar concentrations.

Cellular Pharmacology p53 Acetylation HCT116 Target Engagement

Chemical Scaffold and Physicochemical Profile: SIRT-IN-3 vs. Structurally Diverse Sirtuin Inhibitors

SIRT-IN-3 is a 2-anilinobenzamide derivative with a molecular weight of 212.25 g/mol and the formula C13H12N2O [1]. In contrast, many other sirtuin inhibitors possess substantially higher molecular weights: EX-527 (248.3 g/mol), sirtinol (336.4 g/mol), and suramin (1297.3 g/mol). SIRT-IN-3 demonstrates high solubility in DMSO (≥125 mg/mL, 588.93 mM) and can be formulated for in vivo studies using standard vehicles [1].

Chemical Scaffold 2-Anilinobenzamide Molecular Weight Solubility

SIRT-IN-3 Procurement Applications: Research Scenarios Where the Compound's Quantified Differentiation Drives Experimental Value


Partial SIRT1 Inhibition for Mechanistic Studies of Sirtuin Dose-Response Relationships

Studies investigating the biological consequences of graded SIRT1 inhibition require a compound with modest potency that allows partial target suppression. SIRT-IN-3's IC50 of 17 μM [1] provides a working concentration range where partial SIRT1 inhibition can be achieved without the complete target suppression caused by high-potency inhibitors like EX-527. Researchers can titrate SIRT-IN-3 between 10-100 μM to generate dose-response curves that reveal threshold effects in p53 acetylation [1] and downstream transcriptional programs.

Multi-Isoform Sirtuin Profiling in Cancer Cell Models

When experimental objectives include simultaneous assessment of SIRT1, SIRT2, and SIRT3 inhibition in a single cellular system, SIRT-IN-3's defined cross-isoform activity profile (SIRT1 IC50 17 μM, SIRT2 IC50 74 μM, SIRT3 IC50 235 μM) [1] provides predictable, quantifiable inhibition of multiple sirtuin family members. By selecting appropriate concentrations (e.g., 50-100 μM), researchers can achieve meaningful inhibition of both SIRT1 and SIRT2 while largely sparing SIRT3, enabling dissection of SIRT1/SIRT2 cooperative functions in cancer cell viability and stress responses.

Chemical Biology Studies Requiring a Small, Highly Soluble Sirtuin Probe

Experiments with stringent solubility requirements—such as high-throughput screening, microfluidic devices, or in vivo formulation optimization—benefit from SIRT-IN-3's low molecular weight (212.25 g/mol) and high DMSO solubility (≥125 mg/mL) [2]. This profile reduces the risk of compound precipitation during serial dilution or extended incubation, minimizing technical artifacts that commonly confound studies with larger, less soluble sirtuin inhibitors like sirtinol or suramin.

Validation of SIRT1-Dependent p53 Acetylation in Colon Cancer Models

Investigators studying p53 acetylation dynamics in colon cancer can directly apply the validated cellular protocol for SIRT-IN-3. The compound has been demonstrated to induce p53 acetylation in HCT116 cells at 30-300 μM over 8 hours [1], providing a benchmark for experimental replication and a reference point for comparing the cellular activity of novel SIRT1 inhibitors. This established cellular readout enables robust positive control experiments and facilitates cross-laboratory data comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for SIRT-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.